8-(Benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound classified under purine derivatives. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications. The molecular formula for this compound is , and it has a molecular weight of approximately 377.42 g/mol .
This compound can be synthesized through various chemical reactions, often utilizing precursors that contain benzyl and phenoxyethyl groups. It is frequently studied in the context of drug development and medicinal chemistry.
8-(Benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione belongs to the class of purine derivatives, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. This classification highlights its relevance in pharmacological studies.
The synthesis of 8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione typically involves several steps:
The synthesis may require specific reagents and conditions, such as controlling temperature and pH to favor the formation of the desired product over side products. Techniques like thin-layer chromatography (TLC) are often employed to monitor the reaction progress.
The structural representation of 8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione reveals a complex arrangement with a purine base modified by various substituents. The compound features:
The compound's structure can be depicted using various chemical drawing software or represented in terms of its SMILES notation: CC1=NC(=O)N(C(=O)c2[nH]cnc12)C(C(Cc3ccccc3)N)=O
. This notation encapsulates the connectivity and functional groups present in the molecule.
8-(Benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione can undergo several chemical reactions typical for purine derivatives:
Understanding these reactions is crucial for predicting how this compound may behave in biological systems or during synthetic processes.
The mechanism of action for 8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways:
Studies have indicated that modifications on the purine core significantly affect binding affinity and selectivity towards these targets.
The physical properties of 8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione include:
Key chemical properties include:
8-(Benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione has potential applications in various scientific fields:
This compound exemplifies the intricate relationship between structure and function in medicinal chemistry, highlighting its importance in ongoing research efforts aimed at developing new therapeutic agents.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7